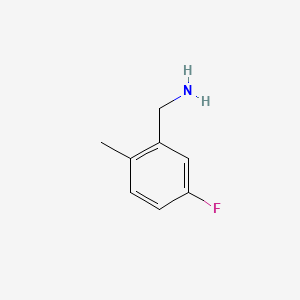

5-Fluoro-2-methylbenzylamine

Description

The exact mass of the compound 5-Fluoro-2-methylbenzylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Fluoro-2-methylbenzylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-2-methylbenzylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-fluoro-2-methylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN/c1-6-2-3-8(9)4-7(6)5-10/h2-4H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDOUBUZYGVSSLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379122 | |

| Record name | 5-Fluoro-2-methylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261951-69-3 | |

| Record name | 5-Fluoro-2-methylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261951-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-methylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 261951-69-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 5-Fluoro-2-methylbenzylamine

An In-depth Technical Guide to the Synthesis and Characterization of 5-Fluoro-2-methylbenzylamine

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a widely recognized strategy for optimizing the pharmacological profile of drug candidates.[1][2] Fluorine's unique properties, including its high electronegativity and small steric footprint, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity.[1] 5-Fluoro-2-methylbenzylamine is a key building block that embodies this principle, offering a versatile platform for the synthesis of complex molecules in drug discovery and materials science.[3] Its structure combines the reactive primary amine of a benzylamine moiety with the strategic placement of a fluorine atom and a methyl group on the aromatic ring, providing chemists with multiple points for synthetic diversification.[4][5]

This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of 5-Fluoro-2-methylbenzylamine, grounded in established chemical principles and spectroscopic analysis. It is designed to serve as a practical resource for scientists engaged in synthetic chemistry and drug development.

Part 1: Synthesis of 5-Fluoro-2-methylbenzylamine

The most direct and widely employed method for the synthesis of substituted benzylamines is the reductive amination of the corresponding benzaldehyde.[6][7][8][9] This approach is highly efficient and offers a clear pathway to the target compound from readily available starting materials.

Core Synthetic Strategy: Indirect Reductive Amination

The chosen strategy involves a two-step, one-pot reaction starting from 5-fluoro-2-methylbenzaldehyde. This method first involves the formation of an intermediate imine by reacting the aldehyde with an ammonia source, followed by the in-situ reduction of the imine to the desired primary amine.[6][8] This indirect approach, where the reducing agent is added after the imine has formed, prevents the undesired reduction of the starting aldehyde.[6]

Rationale for Experimental Choices:

-

Starting Material: 5-Fluoro-2-methylbenzaldehyde is an ideal precursor. The aldehyde group is a versatile handle for C-N bond formation, while the fluorine and methyl groups provide the desired substitution pattern on the aromatic ring.

-

Nitrogen Source: Aqueous ammonia is a cost-effective and readily available source of nitrogen for the formation of the primary amine.

-

Reducing Agent: Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for reducing the imine intermediate without affecting the aromatic ring. Its ease of handling makes it a preferred choice over more reactive hydrides like lithium aluminum hydride (LAH).[6]

-

Solvent: Methanol is an excellent solvent for this reaction as it readily dissolves the aldehyde and the sodium borohydride.

Experimental Protocol: Reductive Amination

Step 1: Imine Formation

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-fluoro-2-methylbenzaldehyde (1.0 eq) in methanol.

-

To this solution, add aqueous ammonia (25-30%, ~10 eq) dropwise at room temperature.

-

Stir the reaction mixture for 1-2 hours to allow for the complete formation of the intermediate N-benzylidene-1-(5-fluoro-2-methylphenyl)methanimine. The reaction can be monitored by Thin Layer Chromatography (TLC).

Step 2: Reduction

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (NaBH₄) (1.5 - 2.0 eq) portion-wise to the stirred solution. Caution: Hydrogen gas evolution will occur.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 3-4 hours or until TLC analysis indicates the complete consumption of the imine intermediate.

Step 3: Work-up and Purification

-

Quench the reaction by the slow addition of water.

-

Reduce the volume of the solvent under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with an organic solvent such as ethyl acetate or dichloromethane (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 5-Fluoro-2-methylbenzylamine.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the final product as a clear oil or low-melting solid.

Synthetic Workflow Diagram

Caption: Reductive amination workflow for 5-Fluoro-2-methylbenzylamine.

Part 2: Characterization and Spectroscopic Analysis

Confirming the identity and purity of the synthesized 5-Fluoro-2-methylbenzylamine is paramount. A combination of spectroscopic techniques provides a definitive structural proof.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the unambiguous structural elucidation of organic molecules. For 5-Fluoro-2-methylbenzylamine (C₈H₁₀FN, MW: 139.17 g/mol ), both ¹H and ¹³C NMR will provide characteristic signals.[10][11] The following are predicted spectra based on analogous structures.[12][13][14]

¹H NMR (Proton NMR):

-

Aromatic Protons (3H): Expected in the range of δ 6.8-7.2 ppm. The signals will appear as complex multiplets due to both proton-proton (ortho, meta) and proton-fluorine coupling.

-

Benzylic Protons (-CH₂-NH₂): A singlet at approximately δ 3.8-4.0 ppm, integrating to 2H.

-

Amine Protons (-NH₂): A broad singlet, typically between δ 1.5-2.5 ppm, integrating to 2H. Its chemical shift can be variable and it may exchange with D₂O.

-

Methyl Protons (-CH₃): A sharp singlet around δ 2.1-2.3 ppm, integrating to 3H.

¹³C NMR (Carbon NMR):

-

Aromatic Carbons (6C): Signals will appear between δ 110-165 ppm. The carbon directly attached to the fluorine (C5) will show a large one-bond coupling constant (¹JCF ≈ 240-250 Hz) and appear as a doublet. Other aromatic carbons will also exhibit smaller C-F couplings.

-

Benzylic Carbon (-CH₂-): Expected around δ 45-50 ppm.

-

Methyl Carbon (-CH₃): A signal around δ 18-22 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

N-H Stretch: A characteristic pair of medium-intensity peaks for the primary amine will appear in the region of 3300-3400 cm⁻¹.

-

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Peaks for the methyl and methylene groups will be observed just below 3000 cm⁻¹.

-

N-H Bend (Scissoring): A medium to strong band around 1590-1650 cm⁻¹.

-

Aromatic C=C Stretch: Several peaks in the 1450-1600 cm⁻¹ region.

-

C-F Stretch: A strong, characteristic absorbance band in the range of 1200-1300 cm⁻¹.[15][16]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion (M⁺): The mass spectrum will show a clear molecular ion peak at a mass-to-charge ratio (m/z) of 139, corresponding to the molecular formula C₈H₁₀FN.[11]

-

Key Fragments: A prominent fragment is expected at m/z = 122, corresponding to the loss of the amino group (-NH₃) to form the stable 5-fluoro-2-methylbenzyl cation. Another fragment at m/z = 109 may be observed due to the loss of the CH₂NH₂ group.

Summary of Characterization Data

| Technique | Feature | Expected Observation |

| ¹H NMR | Aromatic H | δ 6.8-7.2 ppm (3H, m) |

| Benzylic CH₂ | δ 3.8-4.0 ppm (2H, s) | |

| Amine NH₂ | δ 1.5-2.5 ppm (2H, br s) | |

| Methyl CH₃ | δ 2.1-2.3 ppm (3H, s) | |

| ¹³C NMR | Aromatic C-F | ~δ 160 ppm (d, ¹JCF ≈ 245 Hz) |

| Aromatic C | δ 110-145 ppm | |

| Benzylic CH₂ | δ 45-50 ppm | |

| Methyl CH₃ | δ 18-22 ppm | |

| IR | N-H stretch | 3300-3400 cm⁻¹ (2 bands) |

| N-H bend | 1590-1650 cm⁻¹ | |

| C-F stretch | 1200-1300 cm⁻¹ (strong) | |

| MS (EI) | Molecular Ion [M]⁺ | m/z = 139 |

| Base Peak | m/z = 122 [M-NH₃]⁺ |

Characterization Workflow Diagram

Caption: Workflow for the spectroscopic characterization of the final product.

Conclusion

5-Fluoro-2-methylbenzylamine is a valuable synthetic intermediate whose preparation can be reliably achieved through the reductive amination of its corresponding aldehyde. This guide outlines a robust and field-proven protocol for its synthesis and purification. The comprehensive characterization plan, employing NMR, IR, and Mass Spectrometry, provides a self-validating system to ensure the structural integrity and purity of the final compound. For researchers in drug discovery and organic synthesis, a thorough understanding of these methods is essential for the successful application of this versatile building block in the creation of novel and complex molecular architectures.

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of (2-fluoro-benzyl)-(2-methyl-2-phenethyl-2H-chromen-6-yl)-amine (KRH-102140) as an orally active 5-lipoxygenase inhibitor with activity in murine inflammation models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ias.ac.in [ias.ac.in]

- 7. researchgate.net [researchgate.net]

- 8. The two most general amine syntheses are the reductive amination ... | Study Prep in Pearson+ [pearson.com]

- 9. researchgate.net [researchgate.net]

- 10. scbt.com [scbt.com]

- 11. PubChemLite - 5-fluoro-2-methylbenzylamine (C8H10FN) [pubchemlite.lcsb.uni.lu]

- 12. 5-Fluoro-2-methylaniline(367-29-3) 13C NMR spectrum [chemicalbook.com]

- 13. 2-Methylbenzylamine(89-93-0) 1H NMR [m.chemicalbook.com]

- 14. 2-Methylbenzylamine(89-93-0) 13C NMR spectrum [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. Benzylamine [webbook.nist.gov]

The Dawn of a New Element in Drug Design: Early Explorations of Fluorinated Benzylamines in Medicinal Chemistry

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, a testament to the element's profound ability to modulate a molecule's pharmacokinetic and pharmacodynamic profile. While the 21st century has witnessed an explosion in sophisticated fluorination techniques and a plethora of fluorinated blockbuster drugs, the foundational inquiries into the potential of fluorinated scaffolds date back to the mid-20th century. This in-depth technical guide delves into the nascent stages of this scientific journey, focusing on the early studies of a pivotal structural class: fluorinated benzylamines. We will explore the initial synthetic hurdles, the therapeutic rationale driving their creation, and the seminal structure-activity relationship (SAR) studies that laid the groundwork for future innovations.

The Allure of a Halogen: Why Fluorine Captured the Imagination of Medicinal Chemists

The introduction of fluorine into organic molecules was not merely a matter of chemical curiosity; it was a strategic maneuver rooted in the unique physicochemical properties of this diminutive yet powerful halogen. Early pioneers in medicinal chemistry recognized that the substitution of hydrogen with fluorine, a bioisosteric replacement, could induce a cascade of beneficial changes.[1][2]

-

Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes.[3] This "metabolic shielding" was a key driver in early research, promising to extend the half-life of drug candidates and improve their bioavailability.

-

Modulation of Basicity (pKa): The high electronegativity of fluorine exerts a powerful inductive electron-withdrawing effect. When placed on a benzyl ring, it can significantly lower the pKa of the benzylic amine. This ability to fine-tune the basicity of a molecule was crucial for optimizing its solubility, membrane permeability, and interaction with biological targets.

-

Enhanced Binding Affinity: While less understood in the early days, it was hypothesized that the polarized C-F bond could engage in favorable electrostatic interactions within protein binding pockets, potentially increasing the potency of a drug.

Forging the C-F Bond: Early Synthetic Strategies for Fluorinated Benzylamines

The creation of fluorinated benzylamines in the mid-20th century was a formidable challenge. The aggressive nature of many fluorinating reagents demanded specialized equipment and expertise. Early synthetic chemists relied on a handful of foundational methods to introduce fluorine onto the aromatic ring.

The Schiemann Reaction: A Diazonium-Based Workhorse

One of the earliest and most reliable methods for introducing fluorine into an aromatic ring was the Schiemann reaction , first reported in the late 1920s. This two-step process involved the diazotization of an aromatic amine followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.

Experimental Protocol: A Representative Schiemann Reaction for the Synthesis of p-Fluorobenzylamine

Step 1: Diazotization and Formation of the Diazonium Tetrafluoroborate Salt

-

p-Aminobenzylamine is dissolved in an aqueous solution of fluoroboric acid (HBF₄) at low temperature (typically 0-5 °C) with constant stirring.

-

A solution of sodium nitrite (NaNO₂) in water is added dropwise to the reaction mixture, maintaining the low temperature. The diazonium tetrafluoroborate salt precipitates out of the solution.

-

The precipitate is collected by filtration, washed with cold water, and then with a cold organic solvent like ethanol or diethyl ether to remove impurities.

-

The salt is dried under vacuum.

Step 2: Thermal Decomposition (The Balz-Schiemann Reaction)

-

The dried diazonium tetrafluoroborate salt is gently heated in an inert, high-boiling solvent (e.g., sand or mineral oil).

-

The decomposition proceeds with the evolution of nitrogen gas and boron trifluoride, yielding the desired p-fluorobenzylamine.

-

The product is then isolated by distillation under reduced pressure.

Halogen Exchange (Halex) Reaction: A Nucleophilic Approach

Another important early method was the halogen exchange (Halex) reaction . This nucleophilic aromatic substitution involved treating an activated aryl chloride or bromide with a fluoride salt, typically potassium fluoride (KF), at high temperatures in a polar aprotic solvent. The presence of an electron-withdrawing group (like a nitro or cyano group) ortho or para to the leaving halogen was often necessary to activate the ring for nucleophilic attack.

Experimental Protocol: Illustrative Halex Reaction for a Fluorinated Benzylamine Precursor

-

A solution of p-chlorobenzonitrile in a high-boiling polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is prepared.

-

Anhydrous potassium fluoride (KF) is added to the solution. The use of a phase-transfer catalyst (e.g., a quaternary ammonium salt) could be employed to enhance the reactivity of the fluoride ion.

-

The reaction mixture is heated to a high temperature (often >150 °C) for several hours with vigorous stirring.

-

Upon completion, the reaction mixture is cooled, and the product, p-fluorobenzonitrile, is isolated by extraction and purified by distillation or crystallization.

-

The resulting p-fluorobenzonitrile can then be reduced to p-fluorobenzylamine using standard reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Caption: Generalized workflow for the synthesis of a fluorinated benzylamine via a Halex reaction followed by nitrile reduction.

Early Therapeutic Targets and Structure-Activity Relationship (SAR) Studies

The initial forays into the medicinal chemistry of fluorinated benzylamines were largely centered on mimicking and modifying the biological activities of known biogenic amines and related drugs.

Sympathomimetic Amines and Amphetamine Analogs

A significant area of early investigation was the development of fluorinated analogs of sympathomimetic amines, such as phenethylamine and amphetamine. The goal was to modulate their stimulant and anorectic effects, as well as to probe their interactions with adrenergic and dopaminergic systems. While not strictly benzylamines, the closely related phenethylamines provided a foundational understanding of how fluorine substitution on the aromatic ring influenced biological activity.

Early studies on fluorinated amphetamines, for instance, revealed that the position of the fluorine atom had a profound impact on their pharmacological profile. These investigations, though not always quantitative in the modern sense, laid the groundwork for later, more detailed SAR studies.

Monoamine Oxidase (MAO) Inhibitors: A Key Application

One of the most fruitful early applications of fluorinated benzylamines was in the development of monoamine oxidase (MAO) inhibitors . MAO is a crucial enzyme responsible for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibiting MAO could therefore elevate the levels of these neurotransmitters in the brain, a therapeutic strategy for depression and Parkinson's disease.

A notable, albeit later, study by Silverman and Hawe in 1995 systematically investigated a series of fluorine-substituted benzylamines as substrates and inactivators of MAO-B.[1] This research provided valuable quantitative data and insights into the electronic requirements for MAO inhibition.

Table 1: Substrate Activity of Fluorine-Substituted Benzylamines for Monoamine Oxidase B

| Compound | Substituent | Relative Vmax (%) |

| Benzylamine | H | 100 |

| 2-Fluorobenzylamine | 2-F | 114 |

| 3-Fluorobenzylamine | 3-F | 121 |

| 4-Fluorobenzylamine | 4-F | 86 |

| 2,6-Difluorobenzylamine | 2,6-diF | 10 |

| Pentafluorobenzylamine | F₅ | 0 |

Data adapted from Silverman R.B., Hawe W.P. J Enzyme Inhib. 1995;9(3):203-15.[1]

The data in Table 1 demonstrates that the position and number of fluorine substituents significantly impact the interaction with MAO-B. While mono-fluorination at the 2- and 3-positions slightly increased or maintained substrate activity, substitution at the 4-position led to a decrease. More extensive fluorination, as seen with 2,6-difluoro- and pentafluorobenzylamine, dramatically reduced or abolished substrate activity. This suggested that while fluorine's electron-withdrawing properties were tolerated to an extent, excessive fluorination could be detrimental to enzyme recognition and turnover.

Caption: Logical relationship illustrating how fluorine substitution on the benzylamine core influences MAO-B inhibition through modulation of electronic properties and steric hindrance.

Conclusion and Future Perspectives

The early studies on fluorinated benzylamines, though often qualitative and faced with significant synthetic challenges, were instrumental in establishing the value of fluorine in medicinal chemistry. They demonstrated that the strategic placement of this unique halogen could profoundly influence the biological activity of a pharmacophore. The foundational work on sympathomimetic amines and MAO inhibitors paved the way for the development of more sophisticated fluorinated drugs in the decades that followed.

This in-depth exploration of the early history of fluorinated benzylamines serves as a reminder of the ingenuity and perseverance of the pioneers in the field. Their work laid the scientific groundwork that continues to inspire the design and synthesis of novel fluorinated therapeutics today. The fundamental principles they uncovered regarding metabolic stability, pKa modulation, and structure-activity relationships remain as relevant as ever in the ongoing quest for safer and more effective medicines.

References

-

Silverman, R. B., & Hawe, W. P. (1995). SAR studies of fluorine-substituted benzylamines and substituted 2-phenylethylamines as substrates and inactivators of monoamine oxidase B. Journal of enzyme inhibition, 9(3), 203–215. [Link]

-

Kalir, A., & Szara, S. (1963). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF FLUORINATED TRYPTAMINE DERIVATIVES. Journal of medicinal chemistry, 6, 716–719. [Link]

-

Filler, R. (2009). Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights. Future medicinal chemistry, 1(5), 777–791. [Link]

-

Swallow, S. (2015). Fluorine in medicinal chemistry. Progress in medicinal chemistry, 54, 65–133. [Link]

-

Trachsel, D. (2012). Fluorine in psychedelic phenethylamines. Drug testing and analysis, 4(7-8), 577–590. [Link]

-

Kirk, K. L., & Creveling, C. R. (1984). The chemistry and biology of ring-fluorinated biogenic amines. Medicinal research reviews, 4(2), 189–220. [Link]

- Okada, Y., & O'Hagan, D. (2020). The role of fluorine in medicinal chemistry. Journal of fluorine chemistry, 239, 109634.

- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of medicinal chemistry, 58(21), 8315–8359.

- Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., Obst-Sander, U., & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637–643.

- Kirk, K. L. (2006). Fluorine in medicinal chemistry: recent therapeutic applications of fluorinated pharmaceuticals. Journal of fluorine chemistry, 127(8), 1013–1029.

- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society reviews, 37(2), 320–330.

- Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of anti-cancer agents. Journal of fluorine chemistry, 127(3), 303–319.

- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527–540.

- Liang, T., Neumann, C. N., & Ritter, T. (2013). Introduction of fluorine and fluorine-containing functional groups. Angewandte Chemie (International ed. in English), 52(32), 8214–8264.

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society reviews, 37(2), 308–319.

- Berger, R., Resnati, G., Metrangolo, P., Weber, E., & Hulliger, J. (2011). Organic fluorine compounds: a great opportunity for enhanced materials properties. Chemical Society reviews, 40(7), 3496–3508.

- Zhou, Y., Wang, J., Gu, Z., Wang, S., Zhu, W., & Acena, J. L. (2016). Next generation of fluorine-containing pharmaceuticals, compounds currently in phase II–III clinical trials of major pharmaceutical companies: new structural trends and therapeutic areas. Chemical reviews, 116(2), 422–518.

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science (New York, N.Y.), 317(5846), 1881–1886.

- Smart, B. E. (2001). Fluorine substituent effects on bioactivity. Journal of fluorine chemistry, 109(1), 3–11.

- Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359–4369.

- Jeschke, P. (2004). The unique role of fluorine in the design of active ingredients for modern crop protection. ChemBioChem, 5(5), 570–589.

- Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual review of pharmacology and toxicology, 41, 443–470.

-

Obach, R. S., Walker, G. S., & Miller, M. A. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of medicinal chemistry, 63(12), 6315–6386. [Link]

Sources

The Strategic Synthesis of 5-Fluoro-2-methylbenzylamine: A Technical Guide for Chemical Innovators

Introduction: The Rising Prominence of Fluorinated Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties of the fluorine atom—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability.[1] Among the myriad of fluorinated building blocks, substituted benzylamines are of particular interest due to their prevalence in a wide range of biologically active compounds. This guide focuses on a key exemplar of this class: 5-Fluoro-2-methylbenzylamine. While the specific "discovery" of this molecule is not pinpointed to a singular event, its emergence is a direct result of the growing demand for novel fluorinated intermediates in the synthesis of complex pharmaceuticals and agrochemicals.[1] This document serves as an in-depth technical resource for researchers and drug development professionals, providing a comprehensive overview of the synthetic routes to 5-Fluoro-2-methylbenzylamine, complete with detailed experimental protocols and an analysis of the chemical principles underpinning these methodologies.

Synthetic Strategy Overview: Converging Pathways to a Key Intermediate

The synthesis of 5-Fluoro-2-methylbenzylamine is primarily approached through two convergent and well-established synthetic pathways. The choice between these routes often depends on the availability of starting materials, scalability requirements, and the desired purity profile of the final product.

-

Route 1: Reductive Amination of 5-Fluoro-2-methylbenzaldehyde. This is a highly efficient and widely employed method for the formation of amines from carbonyl compounds.

-

Route 2: Reduction of 5-Fluoro-2-methylbenzonitrile. The conversion of a nitrile to a primary amine offers an alternative and robust pathway, often utilizing powerful reducing agents or catalytic hydrogenation.

The following sections will delve into the mechanistic details and practical execution of each of these synthetic strategies.

Route 1: Reductive Amination of 5-Fluoro-2-methylbenzaldehyde

Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and broad applicability. The reaction proceeds in two key stages: the formation of an imine from the aldehyde and an amine source (in this case, ammonia), followed by the in-situ reduction of the imine to the corresponding amine.

Mechanism and Rationale

The initial step involves the nucleophilic attack of ammonia on the carbonyl carbon of 5-Fluoro-2-methylbenzaldehyde, forming a hemiaminal intermediate. This is followed by dehydration to yield the corresponding imine. The subsequent reduction of the carbon-nitrogen double bond of the imine can be achieved using various reducing agents, with catalytic hydrogenation or hydride reagents being the most common choices. The choice of reducing agent can influence the reaction conditions and the final yield and purity of the product.

Experimental Protocol: Catalytic Hydrogenation Approach

This protocol describes a representative procedure for the reductive amination of 5-Fluoro-2-methylbenzaldehyde using catalytic hydrogenation.

Materials:

-

5-Fluoro-2-methylbenzaldehyde

-

Ammonia (7N solution in methanol)

-

Palladium on carbon (10% Pd/C)

-

Methanol

-

Hydrogen gas

-

Inert gas (Nitrogen or Argon)

-

Filter aid (e.g., Celite®)

Procedure:

-

To a solution of 5-Fluoro-2-methylbenzaldehyde (1 equivalent) in methanol in a suitable hydrogenation vessel, add a 7N solution of ammonia in methanol (10-20 equivalents).

-

Carefully add 10% Palladium on carbon (5-10 mol%).

-

Seal the vessel and purge with an inert gas (nitrogen or argon).

-

Introduce hydrogen gas to the desired pressure (typically 50-100 psi).

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours, or until hydrogen uptake ceases.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of filter aid to remove the catalyst. Wash the filter cake with methanol.

-

Concentrate the filtrate under reduced pressure to yield the crude 5-Fluoro-2-methylbenzylamine.

-

The crude product can be purified by vacuum distillation or by formation and recrystallization of a suitable salt (e.g., hydrochloride).

Table 1: Comparison of Reductive Amination Conditions (Representative)

| Parameter | Condition A | Condition B |

| Reducing Agent | H₂/Pd-C | Sodium Borohydride (NaBH₄) |

| Amine Source | Ammonia in Methanol | Ammonium Acetate |

| Solvent | Methanol | Methanol |

| Temperature | Room Temperature | 0 °C to Room Temperature |

| Pressure | 50-100 psi | Atmospheric |

| Advantages | Clean, high atom economy | Milder conditions, no high pressure |

| Disadvantages | Requires specialized equipment | Stoichiometric reducing agent |

Route 2: Reduction of 5-Fluoro-2-methylbenzonitrile

An alternative and equally viable route to 5-Fluoro-2-methylbenzylamine is the reduction of the corresponding benzonitrile. This transformation can be achieved through several methods, most notably using metal hydrides or catalytic hydrogenation.

Mechanism and Rationale

The cyano group of 5-Fluoro-2-methylbenzonitrile is a versatile functional group that can be readily reduced to a primary amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this transformation, proceeding via nucleophilic attack of the hydride on the electrophilic carbon of the nitrile.[2] Alternatively, catalytic hydrogenation offers a milder and often more scalable approach, where the nitrile is reduced on the surface of a heterogeneous catalyst in the presence of hydrogen gas.[3]

Experimental Protocol: Lithium Aluminum Hydride (LiAlH₄) Reduction

This protocol provides a representative procedure for the reduction of 5-Fluoro-2-methylbenzonitrile using LiAlH₄. Caution: LiAlH₄ is a highly reactive and pyrophoric reagent that reacts violently with water. All manipulations should be carried out under a dry, inert atmosphere.

Materials:

-

5-Fluoro-2-methylbenzonitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Distilled water

-

15% aqueous sodium hydroxide solution

-

Anhydrous sodium sulfate

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel.

-

Under a positive pressure of inert gas, charge the flask with a suspension of LiAlH₄ (1.5-2.0 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve 5-Fluoro-2-methylbenzonitrile (1 equivalent) in anhydrous THF and add it to the dropping funnel.

-

Add the solution of the nitrile dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction can then be heated to reflux for 2-4 hours to ensure complete conversion.[4]

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to 0 °C in an ice bath.

-

Perform a Fieser workup: for every 'x' grams of LiAlH₄ used, cautiously and sequentially add dropwise 'x' mL of water, 'x' mL of 15% aqueous NaOH solution, and '3x' mL of water.[5]

-

Stir the resulting granular precipitate vigorously for at least 30 minutes.

-

Filter the mixture and wash the solid residue with diethyl ether.

-

Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 5-Fluoro-2-methylbenzylamine.

-

Purify the product by vacuum distillation.

Table 2: Comparison of Nitrile Reduction Methods (Representative)

| Parameter | Method A | Method B |

| Reagent | Lithium Aluminum Hydride (LiAlH₄) | Catalytic Hydrogenation (e.g., Raney Nickel, H₂) |

| Solvent | Anhydrous THF or Diethyl Ether | Methanol or Ethanol with Ammonia |

| Temperature | 0 °C to Reflux | Room Temperature to 80 °C |

| Pressure | Atmospheric | High Pressure (e.g., 500-1500 psi) |

| Advantages | High reactivity, generally high yields | Milder, more scalable, avoids pyrophoric reagents |

| Disadvantages | Hazardous reagent, requires strict anhydrous conditions | Requires specialized high-pressure equipment |

Conclusion: A Versatile Building Block for Future Innovations

5-Fluoro-2-methylbenzylamine stands as a testament to the enabling power of fluorinated intermediates in chemical synthesis. The synthetic routes detailed in this guide, primarily reductive amination and nitrile reduction, offer reliable and adaptable methods for its preparation on both laboratory and industrial scales. The choice of a specific route will invariably be guided by considerations of starting material availability, equipment, safety, and economic viability. As the demand for increasingly complex and functionally diverse molecules continues to grow, particularly in the pharmaceutical and agrochemical sectors, the importance of versatile and strategically designed building blocks like 5-Fluoro-2-methylbenzylamine is set to expand. A thorough understanding of its synthesis is therefore crucial for any researcher or scientist aiming to leverage the unique advantages of fluorine in their next generation of chemical innovations.

References

Biological activity screening of novel 5-Fluoro-2-methylbenzylamine derivatives

An In-depth Technical Guide to the Biological Activity Screening of Novel 5-Fluoro-2-methylbenzylamine Derivatives

Authored by: Gemini, Senior Application Scientist

Foreword: The Imperative for Novel Chemical Entities in Modern Therapeutics

The landscape of drug discovery is in a perpetual state of evolution, driven by the dual pressures of emerging diseases and the development of resistance to existing therapies. In this dynamic environment, the exploration of novel chemical scaffolds is not merely an academic exercise but a critical necessity. Benzylamine derivatives have long been recognized as a "privileged structure" in medicinal chemistry, forming the core of a diverse range of pharmaceuticals.[1][2] The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance their pharmacological profiles, often improving metabolic stability and target affinity.[3][4][5] This technical guide is dedicated to the systematic biological activity screening of a promising, yet underexplored, class of compounds: novel 5-Fluoro-2-methylbenzylamine derivatives.

While specific literature on this exact class of derivatives is nascent, this guide extrapolates from the robust data available for structurally related fluoro-aromatic and benzylamine compounds to provide a scientifically rigorous framework for their evaluation.[6][7][8] We will delve into the core methodologies for assessing their potential as anticancer, antimicrobial, and antioxidant agents. This document is structured to provide not just protocols, but a strategic workflow, guiding the researcher from initial synthesis considerations to in-depth biological characterization and preliminary structure-activity relationship (SAR) analysis.

Part 1: Foundational Principles and Synthesis Strategy

The journey of a novel compound from a laboratory curiosity to a potential therapeutic agent begins with its rational design and synthesis. The 5-Fluoro-2-methylbenzylamine scaffold offers a unique combination of a fluorinated aromatic ring and a reactive benzylamine moiety, providing ample opportunities for structural diversification.

The Rationale for Fluorination and Methylation

The presence of a fluorine atom at the 5-position of the benzylamine ring is expected to have a profound impact on the molecule's biological activity. Fluorine's high electronegativity can alter the electronic distribution within the aromatic ring, potentially influencing interactions with biological targets.[7] Furthermore, the carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation, thereby increasing the compound's in vivo half-life.[3][5] The methyl group at the 2-position introduces steric bulk and can also influence the molecule's conformation and binding to target proteins.

General Synthetic Strategy: Reductive Amination

A common and versatile method for the synthesis of benzylamine derivatives is the reductive amination of the corresponding aldehyde. In the case of our target compounds, this would involve the reaction of 5-Fluoro-2-methylbenzaldehyde with a variety of primary or secondary amines in the presence of a reducing agent, such as sodium borohydride (NaBH4).[1]

Caption: A generalized synthetic workflow for novel 5-Fluoro-2-methylbenzylamine derivatives via reductive amination.

Part 2: Anticancer Activity Screening

The initial evaluation of a compound's potential as an anticancer agent is a critical step in the drug discovery pipeline.[9] This section outlines a tiered approach to cytotoxicity screening, from broad-spectrum analysis to more detailed mechanistic studies.

In Vitro Cytotoxicity Assays

The foundational step in anticancer screening is to assess the cytotoxic potential of the novel derivatives against a panel of human cancer cell lines.[10] The MTT assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[11][12]

2.1.1 The MTT Assay: A Measure of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.[10] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of viable cells.

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells (e.g., A549 lung carcinoma, MCF-7 breast cancer, SW480 colorectal cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[13]

-

Compound Treatment: Prepare serial dilutions of the novel 5-Fluoro-2-methylbenzylamine derivatives in the appropriate cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5% to avoid solvent-induced toxicity.[8] Treat the cells with the compounds for 48-72 hours. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic drug like Etoposide).

-

MTT Incubation: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.[13]

2.1.2 Data Presentation: Cytotoxicity Profile

The results of the MTT assay should be summarized in a clear and concise table for easy comparison of the cytotoxic potencies of the different derivatives.

| Compound | A549 (Lung) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | SW480 (Colon) IC50 (µM) |

| Derivative 1 | 15.2 | 22.5 | 18.9 |

| Derivative 2 | 8.7 | 12.1 | 9.5 |

| Derivative 3 | > 50 | > 50 | > 50 |

| Etoposide | 5.4 | 7.8 | 6.1 |

Mechanistic Insights: Elucidating the Mode of Action

For compounds that exhibit significant cytotoxicity, the next step is to investigate their mechanism of action. The presence of the fluoro-substituted aromatic ring suggests that these compounds could potentially act as inhibitors of key cellular enzymes or interfere with DNA integrity.[14][15]

Caption: A workflow for the screening and preliminary mechanistic evaluation of novel anticancer compounds.

Part 3: Antimicrobial Activity Screening

The emergence of antimicrobial resistance is a global health crisis, necessitating the discovery of new antimicrobial agents.[16] Benzylamine derivatives have shown promise in this area, and the inclusion of a fluorine atom can enhance their antimicrobial properties.

Determination of Minimum Inhibitory Concentration (MIC)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17][18] The broth microdilution method is a standardized and widely accepted technique for determining the MIC.[19][20]

Experimental Protocol: Broth Microdilution MIC Assay

-

Preparation of Bacterial Inoculum: Grow a pure culture of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.[21]

-

Serial Dilution of Compounds: In a 96-well microtiter plate, prepare two-fold serial dilutions of the novel 5-Fluoro-2-methylbenzylamine derivatives in the broth medium.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[20]

Data Presentation: Antimicrobial Activity Profile

The antimicrobial activity of the derivatives should be presented in a table, allowing for a direct comparison of their efficacy against different bacterial strains.

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |

| Derivative 1 | 32 | 64 |

| Derivative 2 | 8 | 16 |

| Derivative 3 | > 128 | > 128 |

| Ciprofloxacin | 0.5 | 0.25 |

Part 4: Antioxidant Activity Screening

Oxidative stress is implicated in the pathogenesis of numerous diseases, and compounds with antioxidant properties are of great therapeutic interest. The antioxidant capacity of the novel derivatives can be assessed using various in vitro assays that measure their ability to scavenge free radicals.

DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple, rapid, and widely used method to evaluate the antioxidant activity of compounds.[22][23] DPPH is a stable free radical that has a deep violet color. In the presence of an antioxidant, the DPPH radical is reduced, and the color changes to pale yellow.

Experimental Protocol: DPPH Assay

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Reaction Mixture: In a 96-well plate, add 50 µL of various concentrations of the novel derivatives to 150 µL of the DPPH solution.[22]

-

Incubation: Shake the plate and incubate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined. Ascorbic acid is a commonly used positive control.

ABTS Radical Cation Decolorization Assay

The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay is another popular method for determining antioxidant capacity.[24][25] The ABTS radical cation (ABTS•+) is generated by the reaction of ABTS with potassium persulfate and has a blue-green color. Antioxidants reduce the ABTS•+, leading to a decolorization of the solution.

Experimental Protocol: ABTS Assay

-

Generation of ABTS•+: React a 7 mM ABTS solution with 2.45 mM potassium persulfate and allow the mixture to stand in the dark at room temperature for 12-16 hours.[22]

-

Adjustment of ABTS•+ Solution: Dilute the ABTS•+ solution with ethanol or methanol to an absorbance of 0.7 at 734 nm.

-

Reaction Mixture: Add 2 mL of the adjusted ABTS•+ solution to 1 mL of the novel derivative solution at various concentrations.

-

Incubation: Incubate the mixture at room temperature for 6 minutes.

-

Absorbance Measurement: Measure the absorbance at 734 nm.

-

Data Analysis: Calculate the percentage of ABTS•+ scavenging activity and determine the IC50 value. Trolox is often used as a standard.

Data Presentation: Antioxidant Capacity

A summary table should be created to compare the antioxidant activities of the derivatives.

| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |

| Derivative 1 | 45.8 | 38.2 |

| Derivative 2 | 21.3 | 15.7 |

| Derivative 3 | > 100 | > 100 |

| Ascorbic Acid | 12.5 | 8.9 |

Part 5: Structure-Activity Relationship (SAR) Analysis

The data generated from the biological activity screenings provide the foundation for a preliminary structure-activity relationship (SAR) analysis.[26][27][28] The goal of SAR is to identify the structural features of the molecules that are responsible for their biological activity.

By comparing the activity of the different derivatives, we can begin to understand the influence of the substituents on the benzylamine nitrogen. For example, if derivatives with bulky, lipophilic substituents show higher anticancer activity, this might suggest that the target protein has a hydrophobic binding pocket. Conversely, if derivatives with hydrogen-bonding capabilities are more potent antimicrobial agents, this could indicate the importance of polar interactions with the bacterial target.

Caption: The logical flow of a preliminary structure-activity relationship (SAR) analysis.

Conclusion and Future Directions

This technical guide has provided a comprehensive and scientifically rigorous framework for the biological activity screening of novel 5-Fluoro-2-methylbenzylamine derivatives. By following the detailed protocols and data analysis procedures outlined herein, researchers can systematically evaluate the potential of these compounds as anticancer, antimicrobial, and antioxidant agents. The initial SAR analysis will be instrumental in guiding the design and synthesis of the next generation of derivatives with improved potency and selectivity. Further studies should focus on elucidating the precise molecular targets and mechanisms of action of the most promising lead compounds, with the ultimate goal of advancing them into preclinical development.

References

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Center for Biotechnology Information.

- Fluoro Substitution of Carcinogenic Aromatic Hydrocarbons: Models for Understanding Mechanisms of Metabolic Activation and of Oxygen Transfer Catalyzed by Cytochrome P450. (n.d.). ResearchGate.

- The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. (n.d.). National Center for Biotechnology Information.

- Preliminary Cytotoxicity Screening of Novel Anticancer Compounds: A Technical Guide. (n.d.). BenchChem.

- (PDF) Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. (2023). ResearchGate.

- Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. (2022). MDPI.

- METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.).

- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega.

- Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. (2024). E3S Web of Conferences.

- In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka.

- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). World Organisation for Animal Health (WOAH).

- Found differences in GI50 with MTT or SRB assay. Which one is reliable?. (2013). ResearchGate.

- Selective anticancer activity and mechanistic insights of novel compounds identified through NCI-60 cancer cell line screening. (2025). AACR Journals.

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2024). ResearchGate.

- ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. (n.d.). MDPI.

- Tailoring Antibiotic Potency Through Precise MIC Testing. (2024). Microbe Investigations.

- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.).

- Performance standards for antimicrobial susceptibility testing. (n.d.). Semantic Scholar.

- (PDF) Bioassays for Anticancer Activities. (2025). ResearchGate.

- Automation of antimicrobial activity screening. (2016). National Center for Biotechnology Information.

- Enhancement of Phenolic Content and Antioxidant Capacity in Chiffon Cake Through Partial Replacement of Low-Gluten Flour with Mycoprotein Powder. (n.d.). MDPI.

- IN VITRO CYTOTOXICITY TEST METHODS: MTT and NRU. (n.d.). DergiPark.

- Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. (2025). ResearchGate.

- Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. (2020). ACS Omega.

- Benzylamine. (n.d.). Wikipedia.

- Discovery and Design of First Benzylamine-Based Ligands Binding to an Unlocked Conformation of the Complement Factor D. (n.d.). National Center for Biotechnology Information.

- Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. (n.d.).

- The Role of Benzylamine in Pharmaceutical Synthesis and API Production. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.

- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). National Center for Biotechnology Information.

- Unlocking Molecular Complexity: The Power of 5-Fluoro-2-methylbenzaldehyde in Advanced Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Discovery and structure-activity relationship studies of 2-benzylidene-2,3-dihydro-1H-inden-1-one and benzofuran-3(2H)-one derivatives as a novel class of potential therapeutics for inflammatory bowel disease. (n.d.). PubMed.

- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (n.d.). National Center for Biotechnology Information.

- Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. (n.d.). PubMed Central.

- Structure Activity Relationships. (n.d.). Drug Design Org.

- Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. (n.d.). National Center for Biotechnology Information.

- Structure-activity relationship (SAR). (n.d.). GARDP Revive.

- The role of fluorine in medicinal chemistry: Review Article. (n.d.). Taylor & Francis Online.

- Fluorine-Containing Taxoid Anticancer Agents and Their Tumor-Targeted Drug Delivery. (n.d.). PubMed Central.

- Structural activity relationship (SAR): Significance and symbolism. (2024).

- Biological Activity of Novel 5-Fluoroisoquinoline Derivatives: An In-depth Technical Guide. (n.d.). BenchChem.

- The Biological Profile of 5-Fluoro-2-methyl-8-nitroquinoline: A Technical Overview for Drug Discovery Professionals. (n.d.). BenchChem.

- An In-depth Technical Guide to 5-Fluoro-2-methyl-8-nitroquinoline Derivatives and Analogs. (n.d.). BenchChem.

- Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. (n.d.). PubMed Central.

- Full article: The role of fluorine in medicinal chemistry. (n.d.).

- 5-Fluoro-2-methylbenzylamine. (n.d.). Santa Cruz Biotechnology.

- Synthesis of 2-Fluoro-5-formylbenzoic Acid: A Detailed Guide for Researchers. (n.d.). BenchChem.

- (PDF) In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles. (2025). ResearchGate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Benzylamine - Wikipedia [en.wikipedia.org]

- 3. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]

- 7. nbinno.com [nbinno.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. kosheeka.com [kosheeka.com]

- 11. researchgate.net [researchgate.net]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pdb.apec.org [pdb.apec.org]

- 20. microbe-investigations.com [microbe-investigations.com]

- 21. woah.org [woah.org]

- 22. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 23. e3s-conferences.org [e3s-conferences.org]

- 24. mdpi.com [mdpi.com]

- 25. mdpi.com [mdpi.com]

- 26. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 27. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]

- 28. Structural activity relationship (SAR): Significance and symbolism [wisdomlib.org]

Spectroscopic data analysis of 5-Fluoro-2-methylbenzylamine (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Analysis of 5-Fluoro-2-methylbenzylamine

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for 5-Fluoro-2-methylbenzylamine (CAS: 261951-69-3), a key intermediate in pharmaceutical and agrochemical research. As direct experimental spectra for this specific compound are not widely published, this document synthesizes predicted data based on established spectroscopic principles and comparative analysis with structurally analogous compounds. This approach provides researchers with a robust framework for the identification, characterization, and quality control of 5-Fluoro-2-methylbenzylamine.

The molecular structure, with its distinct functional groups—a primary amine, a methyl-substituted aromatic ring, and a fluorine atom—gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is paramount for confirming synthesis, assessing purity, and elucidating its role in further chemical transformations.

Molecular Structure and Key Features

5-Fluoro-2-methylbenzylamine is a substituted toluene derivative with the chemical formula C₈H₁₀FN and a molecular weight of 139.17 g/mol .[1] The strategic placement of the fluoro, methyl, and aminomethyl groups on the benzene ring dictates the electronic environment of each atom, which is directly probed by the spectroscopic techniques discussed herein.

Figure 1: Molecular Structure of 5-Fluoro-2-methylbenzylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 5-Fluoro-2-methylbenzylamine, both ¹H and ¹³C NMR will provide definitive structural information, with the added complexity and diagnostic value of heteronuclear (¹⁹F) coupling.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the benzylic methylene (CH₂) protons, the methyl (CH₃) protons, and the amine (NH₂) protons. The chemical shifts are influenced by the electron-donating methyl and amino groups and the electron-withdrawing fluorine atom.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| ~7.15 | dd (doublet of doublets) | J_HH ≈ 8.4, J_HF ≈ 5.6 | H-3 |

| ~6.90 | dd (doublet of doublets) | J_HH ≈ 8.4, J_HF ≈ 2.4 | H-6 |

| ~6.85 | td (triplet of doublets) | J_HH ≈ 8.4, J_HF ≈ 8.4 | H-4 |

| ~3.80 | s (singlet) | - | CH₂ (Benzylic) |

| ~2.30 | s (singlet) | - | CH₃ (Methyl) |

| ~1.60 | br s (broad singlet) | - | NH₂ (Amine) |

Causality and Interpretation:

-

Aromatic Region (δ 6.8-7.2 ppm): The three aromatic protons (H-3, H-4, H-6) will appear as distinct multiplets due to both proton-proton (ortho, meta) and proton-fluorine coupling. H-4, being ortho to the fluorine, is expected to show the largest H-F coupling. The signal for H-3 will be a doublet of doublets due to ortho coupling with H-4 and meta coupling to the fluorine.

-

Benzylic Protons (δ ~3.80 ppm): The CH₂ protons are adjacent to the electron-withdrawing aromatic ring and the nitrogen atom, shifting them downfield. They are expected to appear as a sharp singlet.

-

Methyl Protons (δ ~2.30 ppm): The methyl group attached directly to the aromatic ring is shielded and appears as a characteristic singlet upfield.

-

Amine Protons (δ ~1.60 ppm): The NH₂ protons typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The chemical shift can vary depending on solvent and concentration.

Figure 2: Predicted ¹H NMR signal relationships and multiplicities.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight unique carbon atoms in the molecule. The chemical shifts are highly dependent on the electronic environment, and the fluorine substituent will introduce characteristic C-F coupling, which splits the signals of nearby carbons into doublets.

Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (¹J_CF, ²J_CF etc., Hz) | Assignment |

|---|---|---|---|

| ~162.0 | d (doublet) | ¹J_CF ≈ 245 | C-5 (C-F) |

| ~141.0 | d (doublet) | ³J_CF ≈ 3 | C-1 |

| ~135.0 | d (doublet) | ²J_CF ≈ 21 | C-2 (C-CH₃) |

| ~131.0 | d (doublet) | ³J_CF ≈ 8 | C-3 |

| ~115.0 | d (doublet) | ²J_CF ≈ 22 | C-4 |

| ~113.0 | d (doublet) | ⁴J_CF ≈ 3 | C-6 |

| ~46.0 | s (singlet) | - | CH₂ (Benzylic) |

| ~19.0 | s (singlet) | - | CH₃ (Methyl) |

Causality and Interpretation:

-

C-F Coupling: The most prominent feature is the large one-bond coupling constant (¹J_CF) for C-5, the carbon directly attached to the fluorine atom. The carbons that are two bonds away (C-4, C-6) and three bonds away (C-1, C-3) will also show smaller couplings, providing definitive evidence for the substitution pattern.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are spread over a range of ~50 ppm. C-5 will be the most downfield due to the direct attachment of the electronegative fluorine.

-

Aliphatic Carbons: The benzylic CH₂ carbon appears around δ 46.0 ppm, and the methyl CH₃ carbon appears upfield around δ 19.0 ppm, consistent with similar structures.[2]

Infrared (IR) Spectroscopy Analysis

IR spectroscopy probes the vibrational frequencies of functional groups. The IR spectrum of 5-Fluoro-2-methylbenzylamine will be characterized by absorptions corresponding to the N-H bonds of the primary amine, the aromatic and aliphatic C-H bonds, the C=C bonds of the benzene ring, and the C-F bond.

Table 3: Predicted IR Absorption Frequencies

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3400 - 3250 | N-H symmetric & asymmetric stretching | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H stretching | Aromatic Ring |

| 2960 - 2850 | C-H stretching | CH₃, CH₂ |

| 1620 - 1580 | N-H bending (scissoring) | Primary Amine (-NH₂) |

| 1600 - 1450 | C=C stretching | Aromatic Ring |

| 1250 - 1100 | C-F stretching | Aryl-Fluoride |

| 1100 - 1000 | C-N stretching | Benzylamine |

Interpretation:

-

Amine Group: The presence of a primary amine will be confirmed by a pair of medium-intensity peaks in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches.[3] An N-H bending vibration around 1600 cm⁻¹ is also expected.

-

Aromatic and Aliphatic C-H: Sharp peaks just above 3000 cm⁻¹ indicate aromatic C-H stretching, while peaks just below 3000 cm⁻¹ are characteristic of the aliphatic C-H bonds in the methyl and methylene groups.

-

Aryl-Fluoride Bond: A strong, characteristic absorption band in the 1250-1100 cm⁻¹ region is a key indicator for the C-F bond.[4]

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 5-Fluoro-2-methylbenzylamine, Electron Ionization (EI) would likely be used.

Predicted Fragmentation Pattern (EI-MS):

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 139, corresponding to the molecular weight of the compound [C₈H₁₀FN]⁺.

-

Base Peak (m/z = 122): The most intense peak (base peak) is predicted to be at m/z = 122. This corresponds to the loss of the amino group (-NH₂) radical, followed by rearrangement to form a stable, substituted tropylium or benzyl cation [C₈H₈F]⁺.

-

Other Key Fragments:

-

m/z = 109: Loss of a CH₂NH₂ fragment from the molecular ion, resulting in the [C₇H₆F]⁺ ion.

-

m/z = 96: Loss of the fluorine atom from the m/z = 122 fragment.

-

Experimental Protocols

To ensure data integrity and reproducibility, standardized protocols must be followed.

Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve ~10-20 mg of 5-Fluoro-2-methylbenzylamine in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse proton spectrum.

-

Set a spectral width of ~16 ppm, a relaxation delay of 2 seconds, and an acquisition time of 4 seconds.

-

Acquire at least 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum (e.g., zgpg30 pulse program).

-

Set a spectral width of ~240 ppm, a relaxation delay of 5 seconds.

-

Acquire a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise, as ¹³C has a low natural abundance.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase the spectra and reference the TMS peak to 0.00 ppm for both ¹H and ¹³C spectra.

Protocol for FT-IR Data Acquisition

-

Sample Preparation: Apply a small drop of the neat liquid sample of 5-Fluoro-2-methylbenzylamine between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

-

Instrument Setup: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the clean salt plates.

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add at least 16 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) via a direct insertion probe or GC inlet.

-

Ionization: Use Electron Ionization (EI) with a standard electron energy of 70 eV.

-

Mass Analysis: Scan a mass range from m/z 40 to 200 to ensure capture of the molecular ion and all significant fragments.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Figure 3: General workflow for the spectroscopic characterization of 5-Fluoro-2-methylbenzylamine.

Conclusion

The structural elucidation of 5-Fluoro-2-methylbenzylamine is reliably achieved through a combination of NMR, IR, and mass spectrometry. The predicted data presented in this guide, derived from fundamental principles and comparative analysis, offers a robust baseline for researchers. The ¹H and ¹³C NMR spectra provide an unambiguous map of the carbon-hydrogen framework, with characteristic C-F couplings confirming the fluorine substitution pattern. FT-IR spectroscopy validates the presence of key functional groups, particularly the primary amine, while mass spectrometry confirms the molecular weight and provides corroborating structural information through predictable fragmentation. Together, these techniques form a self-validating system for the comprehensive characterization of this important chemical intermediate.

References

Investigating the reactivity of the amine group in 5-Fluoro-2-methylbenzylamine

An In-Depth Technical Guide to the Reactivity of the Amine Group in 5-Fluoro-2-methylbenzylamine

Introduction

5-Fluoro-2-methylbenzylamine is a substituted aromatic amine that serves as a valuable building block in the synthesis of pharmaceuticals and other high-value chemical entities. Its utility stems from the unique interplay of its functional groups: a primary benzylic amine, an electron-withdrawing fluorine atom, and a sterically influential ortho-methyl group. Understanding the reactivity of the core amine functionality is paramount for chemists aiming to leverage this molecule in complex synthetic pathways.

This guide provides an in-depth analysis of the factors governing the nucleophilicity and basicity of the amine group in 5-Fluoro-2-methylbenzylamine. We will move beyond simple descriptions of reactions to explore the underlying electronic and steric principles that dictate its chemical behavior. This document is intended for researchers, scientists, and drug development professionals, offering both mechanistic insights and field-proven experimental protocols to effectively utilize this versatile intermediate.

Core Molecular Properties and Electronic Landscape

The reactivity of the amine group in 5-Fluoro-2-methylbenzylamine is not governed in isolation. It is a direct consequence of the electronic and steric environment imposed by the substituents on the benzene ring.

Table 1: Physicochemical Properties of 5-Fluoro-2-methylbenzylamine

| Property | Value | Source |

| CAS Number | 261951-69-3 | [1][2][3] |

| Molecular Formula | C₈H₁₀FN | [2][4] |

| Molecular Weight | 139.17 g/mol | [2] |

| Boiling Point | 201.4±25.0 °C (Predicted) | [1] |

| Density | 1.071±0.06 g/cm³ (Predicted) | [1] |

| pKa | 8.98±0.10 (Predicted) | [1] |

Electronic Effects: The Influence of the Fluorine Atom

The fluorine atom at the C-5 position is para to the aminomethyl group. Its influence on the amine's reactivity is twofold:

-

Inductive Effect (-I): Fluorine is the most electronegative element, exerting a powerful electron-withdrawing effect through the sigma bond network.[5][6] This effect pulls electron density away from the benzene ring and, consequently, from the benzylic carbon and the nitrogen atom. This reduction in electron density at the nitrogen lone pair decreases the amine's basicity and nucleophilicity compared to its non-fluorinated analog, 2-methylbenzylamine.

-

Mesomeric Effect (+M): Like other halogens, fluorine can donate a lone pair of electrons into the aromatic π-system via resonance.[7] While this effect pushes electron density back into the ring, for fluorine, the inductive effect is significantly dominant in determining the overall electronic character.[7]

The net result is a deactivation of the amine group, making it a weaker base and a less potent nucleophile than benzylamine or 2-methylbenzylamine.

Steric Effects: The Role of the Ortho-Methyl Group

The methyl group at the C-2 position is ortho to the point of attachment of the aminomethyl side chain. This proximity introduces significant steric hindrance around the nitrogen atom.[8] This steric bulk can impede the approach of electrophiles, particularly large or sterically demanding ones.[9] Consequently, reactions at the amine center may proceed at a slower rate compared to amines lacking an ortho-substituent, such as 4-fluorobenzylamine.

Diagram 1: Factors Influencing Amine Reactivity

Caption: Key electronic and steric factors modulating the reactivity of the amine group.

Key Reactivity Profiles and Experimental Investigation

The interplay of these electronic and steric factors leads to a distinct reactivity profile. We will explore three common classes of reactions involving primary amines: N-acylation, Schiff base formation, and N-alkylation.

N-Acylation

N-acylation is the reaction of the amine with an acylating agent (e.g., acyl chloride, anhydride) to form an amide. This reaction is a fundamental test of amine nucleophilicity.

Mechanistic Insight: The reaction proceeds via nucleophilic attack of the amine's lone pair on the electrophilic carbonyl carbon of the acylating agent. Due to the electron-withdrawing fluorine atom, 5-fluoro-2-methylbenzylamine is a weaker nucleophile than unsubstituted benzylamine. Therefore, the reaction may require slightly more forcing conditions or a more reactive acylating agent to achieve comparable rates. The ortho-methyl group's steric hindrance is generally less impactful with smaller acylating agents like acetyl chloride but can become significant with bulkier reagents.

Protocol 1: Synthesis of N-(5-fluoro-2-methylbenzyl)acetamide

This protocol details a standard N-acetylation reaction. The inclusion of a tertiary amine base is critical to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

-

Reagents & Equipment:

-

5-Fluoro-2-methylbenzylamine (1.0 eq)

-

Acetyl chloride (1.1 eq)

-

Triethylamine (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, inert atmosphere (N₂ or Ar)

-

-

Procedure:

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 5-fluoro-2-methylbenzylamine and anhydrous DCM (approx. 0.2 M concentration).

-

Base Addition: Add triethylamine to the solution and cool the flask to 0 °C in an ice bath.

-

Acylation: Dissolve acetyl chloride in a small amount of anhydrous DCM and add it to the dropping funnel. Add the acetyl chloride solution dropwise to the stirred amine solution over 15-20 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-